1-(4-methylbenzyl)-4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine
Overview
Description
1-(4-methylbenzyl)-4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine is a complex organic compound that features a piperidine ring substituted with a pyrazole and a thienyl group
Preparation Methods
The synthesis of 1-(4-methylbenzyl)-4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine typically involves multi-step organic reactions. The synthetic route may include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a diketone or an α,β-unsaturated carbonyl compound.
Thienyl Group Introduction: The thienyl group can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thienyl halides and organometallic reagents.
Piperidine Ring Formation: The piperidine ring can be synthesized through cyclization reactions involving amines and appropriate carbonyl compounds.
Final Coupling: The final step involves coupling the pyrazole-thienyl intermediate with the piperidine derivative under suitable conditions, often using a base and a solvent like DMF or DMSO.
Industrial production methods would likely optimize these steps for scalability, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-(4-methylbenzyl)-4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine can undergo various chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can reduce double bonds or nitro groups if present.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the aromatic rings, using reagents like alkyl halides or acyl chlorides.
Cyclization: Intramolecular cyclization can form additional ring structures, depending on the functional groups present.
Common reagents include bases like sodium hydride, acids like hydrochloric acid, and solvents such as ethanol or acetonitrile. Major products depend on the specific reaction conditions but can include various substituted derivatives and ring-expanded products.
Scientific Research Applications
1-(4-methylbenzyl)-4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for developing new pharmaceuticals, particularly those targeting neurological or inflammatory pathways.
Biological Studies: This compound can be used in studies investigating receptor binding and enzyme inhibition.
Material Science: Its unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action for 1-(4-methylbenzyl)-4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as receptors or enzymes, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic pathways.
Comparison with Similar Compounds
Similar compounds to 1-(4-methylbenzyl)-4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine include:
1-(4-methylbenzyl)-4-[5-(2-thienyl)-1H-pyrazol-3-yl]pyrrolidine: Similar structure but with a pyrrolidine ring instead of piperidine.
1-(4-methylbenzyl)-4-[5-(2-thienyl)-1H-pyrazol-3-yl]morpholine: Contains a morpholine ring, offering different electronic properties.
1-(4-methylbenzyl)-4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperazine: Features a piperazine ring, which can affect its binding affinity and pharmacokinetics.
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which can confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(4-methylphenyl)methyl]-4-(3-thiophen-2-yl-1H-pyrazol-5-yl)piperidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3S/c1-15-4-6-16(7-5-15)14-23-10-8-17(9-11-23)18-13-19(22-21-18)20-3-2-12-24-20/h2-7,12-13,17H,8-11,14H2,1H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWKVLFDZMMXCIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCC(CC2)C3=CC(=NN3)C4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301154788 | |
Record name | 1-[(4-Methylphenyl)methyl]-4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301154788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
321848-33-3 | |
Record name | 1-[(4-Methylphenyl)methyl]-4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=321848-33-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(4-Methylphenyl)methyl]-4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301154788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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